molecular formula C23H24FN3O4 B11284453 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11284453
M. Wt: 425.5 g/mol
InChI Key: QOJKMUMJHFBDFJ-UHFFFAOYSA-N
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Description

2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its imidazolidinone core, which is substituted with cyclopentyl, methoxyphenyl, and fluorophenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: Introduction of the cyclopentyl, methoxyphenyl, and fluorophenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides or other suitable leaving groups.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using corresponding reagents and conditions.

Scientific Research Applications

2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets.

    Material Science: Its structural properties may be explored for developing new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studying enzyme interactions, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide include other imidazolidinone derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C23H24FN3O4/c1-31-19-11-5-10-18(13-19)27-22(29)20(26(23(27)30)17-8-2-3-9-17)14-21(28)25-16-7-4-6-15(24)12-16/h4-7,10-13,17,20H,2-3,8-9,14H2,1H3,(H,25,28)

InChI Key

QOJKMUMJHFBDFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)C3CCCC3)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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